molecular formula C12H17N3O2 B14803472 6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpicolinamide

6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpicolinamide

Cat. No.: B14803472
M. Wt: 235.28 g/mol
InChI Key: VXZOQDNZNSDXDO-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpicolinamide is a complex organic compound that features a unique structure combining an aminomethyl group, a cyclopropoxy group, and a picolinamide backbone

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpicolinamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminomethyl derivatives and picolinamide derivatives, such as 2,6-dihydroxynaphthalene derivatives .

Uniqueness

What sets 6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpicolinamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

6-(aminomethyl)-5-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-15(2)12(16)9-5-6-11(10(7-13)14-9)17-8-3-4-8/h5-6,8H,3-4,7,13H2,1-2H3

InChI Key

VXZOQDNZNSDXDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC(=C(C=C1)OC2CC2)CN

Origin of Product

United States

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